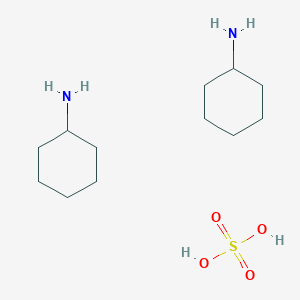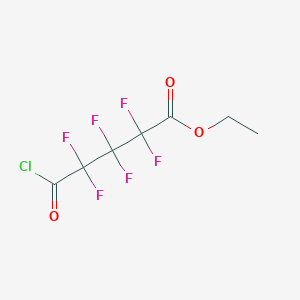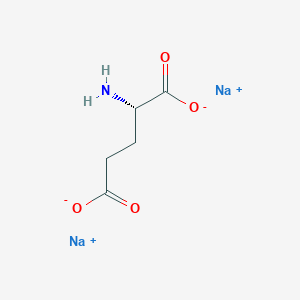
Z-Gly-his-nhnh2
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Thin-Layer Chromatography in Peptide Reactions
- Study Overview : Abernethy and Srulevitch (1976) investigated the use of thin-layer chromatography (TLC) to detect peptide cleavage or integrity during reactions involving Z-alanylglycines with aniline or phenylhydrazine under papain catalysis. TLC was effective for detecting both cleaved and uncleaved products in these reactions (Abernethy & Srulevitch, 1976).
Carboxypeptidase A and Thioamide Substrates
- Study Overview : Bartlett, Spear, and Jacobsen (1982) synthesized a thioamide analogue of Z-Gly-Phe, demonstrating its role as a weak competitive inhibitor of carboxypeptidase A (CPA). This study highlighted the potential for using Z-Gly-Phe and its analogues in understanding enzyme kinetics and inhibition (Bartlett, Spear, & Jacobsen, 1982).
Interaction of Zinc (II) Ion with Peptides
- Study Overview : Ueda et al. (1985) conducted a proton nuclear magnetic resonance (1H-NMR) study to analyze the interaction of Zn (II) ion with the histidine-containing peptide, L-histidylglycylglycine. This research provided insights into the dynamic coordination structures of Zn (II) with peptides at different pH levels (Ueda et al., 1985).
GSH and L-His in Zinc Binding
- Study Overview : Krężel, Wójcik, Maciejczyk, and Bal (2003) explored the possibility of GSH and L-His contributing to the intracellular binding of zinc. Their research revealed the formation of ternary Zn (II) complexes with these biomolecules, providing insights into the biochemical roles of zinc complexes in vivo (Krężel et al., 2003).
Z-DNA Stabilization by Cations
- Study Overview : Gessner, Quigley, Wang, van der Marel, van Boom, and Rich (1985) researched the stabilization of Z-DNA by cobalt hexaammine and magnesium cations. They discovered that [Co(NH3)6]3+ ion stabilizes Z-DNA significantly more than the Mg2+ ion, providing important information on the role of these cations in DNA conformational changes (Gessner et al., 1985).
Peptide Synthesis in Cytochrome C
- Study Overview : Borin, Filippi, Stivanello, and Marchiori (2009) described the synthesis of a protected undecapeptide corresponding to a sequence in horse heart cytochrome c. This study contributes to the understanding of peptide synthesis techniques in biochemistry (Borin et al., 2009).
Propiedades
IUPAC Name |
benzyl N-[2-[[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4/c17-22-15(24)13(6-12-7-18-10-20-12)21-14(23)8-19-16(25)26-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9,17H2,(H,18,20)(H,19,25)(H,21,23)(H,22,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZAEQNJVCVTC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-his-nhnh2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)

![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)







